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Introduction

BI-4924 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the
rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is
frequently upregulated in various cancers to support rapid cell proliferation, making PHGDH an
attractive target for cancer therapy.[1][3] BI-4924 competitively inhibits PHGDH in a co-factor
nicotinamide adenine dinucleotide (NADH/NAD+)-dependent manner.[3][4] For in vivo
applications, the cell-permeable prodrug, BI-4916, is utilized. BI-4916 is the ethyl ester of BI-
4924 and is designed to achieve intracellular enrichment of the active compound, BI-4924, by
overcoming the high cytosolic levels of competitive cofactors.[1][4][5]

These application notes provide a comprehensive overview of the use of BI-4916, the prodrug
of BI-4924, in preclinical xenograft tumor models. The protocols and data presented are based
on established methodologies for studying PHGDH inhibitors in vivo and are intended to guide
researchers in designing and executing their own efficacy studies.

Mechanism of Action: Targeting the Serine
Biosynthesis Pathway

PHGDH catalyzes the first committed step in the serine biosynthesis pathway, converting the
glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate.[1][2] By
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inhibiting PHGDH, BI-4924 effectively blocks the production of serine, a critical amino acid
required for the synthesis of proteins, nucleotides, and other essential macromolecules that
fuel rapid tumor growth.
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Figure 1: Mechanism of action of BI-4924 in the serine biosynthesis pathway.
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In Vitro Activity of BI-4924

The following table summarizes the in vitro inhibitory activity of BI-4924 against its target,
PHGDH.

Parameter Value Reference
Target PHGDH [1][2]
IC50 (NAD+ high assay, 250
3nM [1](2]
HM)
IC50 (13C-Serine synthesis,
2,200 nM [1][2]
72 h)
Binding Affinity (PHGDH SPR) 26 nM [1][2]

Recommended Xenograft Tumor Models

Cell lines with high expression of PHGDH are recommended for evaluating the in vivo efficacy
of BI-4916. The triple-negative breast cancer (TNBC) cell line, MDA-MB-468, is a well-
established model for studying PHGDH inhibitors.

Cancer Type Cell Line Characteristics

Triple-negative (ER-, PR-,

Breast Cancer MDA-MB-468 HER2-), high PHGDH
expression
Colon Cancer HCT-116 High PHGDH expression

Experimental Protocol: In Vivo Efficacy Study in a
Subcutaneous Xenograft Model

This protocol describes a representative in vivo efficacy study of BI-4916 in a subcutaneous
MDA-MB-468 xenograft model.

Cell Culture and Preparation
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e Culture MDA-MB-468 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS
and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

e Harvest cells during the exponential growth phase (70-80% confluency).

e Wash the cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and
Matrigel® at a concentration of 5 x 106 cells per 100 pL.

Animal Husbandry and Tumor Implantation

e Use female immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
« Allow mice to acclimatize for at least one week before the study begins.

o Subcutaneously inject 100 pL of the cell suspension into the right flank of each mouse.

Tumor Growth Monitoring and Group Randomization

e Monitor tumor growth by measuring the length and width of the tumors with digital calipers
every 2-3 days.

o Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.

e When tumors reach an average volume of 100-150 mma3, randomize the mice into treatment
and control groups (n=8-10 mice per group).

Formulation and Administration of BI-4916

o Formulation: Prepare a stock solution of BI-4916 in a suitable vehicle (e.g., 10% DMSO,
40% PEG300, 50% sterile water). The final formulation should be prepared fresh daily.

e Dosing: Based on studies with similar PHGDH inhibitors, a starting dose of 25-50 mg/kg
administered intraperitoneally (i.p.) once daily is recommended. A dose-finding study may be
necessary to determine the optimal dose.

o Control Group: Administer the vehicle solution to the control group using the same volume
and schedule as the treatment group.
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Efficacy Evaluation and Endpoints

o Continue to monitor tumor volume and body weight every 2-3 days throughout the study.

e Primary Endpoint: Tumor growth inhibition. Calculate the percentage of tumor growth
inhibition (% TGI) using the formula: % TGI = [1 - (AT / AC)] x 100, where AT is the change
in tumor volume of the treated group and AC is the change in tumor volume of the control

group.
e Secondary Endpoints:

o Body weight changes to assess toxicity.

o At the end of the study, excise tumors and measure their final weight.

o Perform biomarker analysis on tumor tissue (e.g., immunohistochemistry for Ki-67 to
assess proliferation, or LC-MS to measure serine levels).
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Figure 2: Experimental workflow for an in vivo efficacy study of BI-4916.

Expected Outcomes and Data Presentation
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Based on preclinical studies of other PHGDH inhibitors, treatment with BI-4916 is expected to

result in significant tumor growth inhibition in xenograft models with high PHGDH expression.

[able of Expegted In Vivo Ellicagy of PHGDH Inhibitors

. Dosing Tumor Growth
Inhibitor Cancer Model ) L Reference
Regimen Inhibition
Significantly
MDA-MB-468 40 mg/kg, daily, reduced tumor
NCT-503 _
Breast Cancer i.p. volume and
weight
Epithelial - Reduced tumor
CBR-5884 _ Not specified
Ovarian Cancer growth
PKUMDL-WQ- MDA-MB-468 - Substantial
Not specified o
2201 Breast Cancer inhibitory effects

Note: This table presents data from other PHGDH inhibitors to provide an expectation of the

potential efficacy of BI-4916. Specific quantitative data for BI-4916 in xenograft models is not

yet publicly available.

Troubleshooting and Considerations

» Vehicle Toxicity: Ensure the vehicle used for BI-4916 formulation is well-tolerated by the

mice. Monitor for signs of toxicity such as weight loss, lethargy, or ruffled fur.

e Tumor Growth Variability: Inoculate a sufficient number of mice to account for inter-animal

variability in tumor growth.

o Dietary Serine/Glycine: The concentration of serine and glycine in the animal diet can

influence the outcome of studies targeting the serine biosynthesis pathway. Consider using a

defined diet with controlled levels of these amino acids for more consistent results.

Conclusion

BI-4924, through its prodrug BI-4916, represents a promising therapeutic agent for cancers

dependent on the serine biosynthesis pathway. The protocols and information provided in these
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application notes offer a framework for researchers to effectively evaluate the in vivo efficacy of
BI-4916 in relevant xenograft tumor models. Careful experimental design and adherence to
established methodologies will be crucial for obtaining robust and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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